6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione is a complex organic compound featuring a naphthofuran core structure
Preparation Methods
The synthesis of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-ethylphenyl derivatives with naphthofuran intermediates in the presence of catalysts can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or furan moiety are replaced by other groups.
Scientific Research Applications
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts
Mechanism of Action
The mechanism of action of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: Known for its versatility in biosensing and bioimaging applications.
Furan derivatives: These compounds share the furan ring structure and exhibit diverse chemical reactivity and biological activities.
Naphthofuran analogs: Compounds with similar naphthofuran cores but different substituents, which may result in varied chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
CAS No. |
80466-49-5 |
---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-ethyl-9-(4-ethylphenyl)-4-methoxybenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C23H20O4/c1-4-13-6-9-15(10-7-13)18-16-11-8-14(5-2)12-17(16)21(26-3)20-19(18)22(24)27-23(20)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
BLIUWJRHDOWUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(C4=C2C=CC(=C4)CC)OC)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.